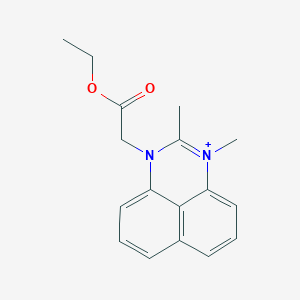![molecular formula C33H32N4O10 B280553 Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280553.png)
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as HNPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is dependent on its chemical structure. This compound contains a pyridine ring, which can act as a ligand for metal ions. Additionally, this compound contains a nitrophenyl group, which can undergo photoinduced electron transfer reactions. These properties make this compound a useful tool for the detection of metal ions and the study of photoinduced electron transfer reactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. However, its biochemical and physiological effects are largely dependent on its specific application. For example, this compound has been shown to induce apoptosis in cancer cells, while also exhibiting neuroprotective effects in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, as well as its ability to undergo photoinduced electron transfer reactions. However, this compound also has some limitations, such as its potential for photobleaching and its reliance on specific experimental conditions.
Orientations Futures
There are several potential future directions for the study of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Additionally, this compound could be further explored as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Finally, the study of this compound could also lead to a better understanding of photoinduced electron transfer reactions and their potential applications in various fields.
Méthodes De Synthèse
The synthesis of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with N,N'-bis(2-hydroxybenzoyl)ethylenediamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields. In particular, it has been investigated as a fluorescent probe for the detection of metal ions, such as copper and iron. This compound has also been explored as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, this compound has been used as a model compound for the study of photoinduced electron transfer reactions.
Propriétés
Formule moléculaire |
C33H32N4O10 |
|---|---|
Poids moléculaire |
644.6 g/mol |
Nom IUPAC |
bis[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H32N4O10/c1-19-27(32(42)46-16-14-34-30(40)23-10-3-5-12-25(23)38)29(21-8-7-9-22(18-21)37(44)45)28(20(2)36-19)33(43)47-17-15-35-31(41)24-11-4-6-13-26(24)39/h3-13,18,29,36,38-39H,14-17H2,1-2H3,(H,34,40)(H,35,41) |
Clé InChI |
IEDZOHJJILPBBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCNC(=O)C4=CC=CC=C4O |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCNC(=O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)

![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)
![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)

![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
